molecular formula C20H20N2O5 B1251822 Aquiledine

Aquiledine

Cat. No.: B1251822
M. Wt: 368.4 g/mol
InChI Key: NBILMSHCIXKQRW-CVRLYYSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aquiledine is a natural product found in Aquilegia ecalcarata with data available.

Scientific Research Applications

Structural Revision and Identification

  • Structural Analysis : Aquiledine, along with other flavoalkaloids like isothis compound, underwent structural revision based on DFT calculation of NMR data, revealing critical insights into their molecular structure (Kawazoe et al., 2020).
  • Discovery and Structure Determination : this compound and isothis compound were first isolated from Aquilegia ecalcarata, with their structures identified through spectral analysis (Chen et al., 2001).

Biological and Pharmacological Studies

  • Phytochemical and Pharmacological Analysis : Studies have examined the phytochemical components and pharmacological activities of various Aquilaria species, revealing anti-inflammatory, anti-diabetic, anti-cancer, and other beneficial properties (Hashim et al., 2016).
  • Analgesic and Anti-inflammatory Activities : The ethanol extract of Aquilaria sinensis leaves demonstrated significant analgesic and anti-inflammatory effects, supporting its traditional use in treating pain and inflammatory conditions (Zhou et al., 2008).

Plant and Environmental Studies

  • Salt Tolerance in Aquilegia Species : Research on three Aquilegia species revealed insights into their salt tolerance, beneficial for urban landscaping in areas exposed to deicing salts (Chen et al., 2022).
  • Genetic and Epigenetic Divergence : Studies on the genus Aquilegia's adaptive radiation have examined the genetic and epigenetic factors contributing to rapid species divergence (Wang et al., 2022).

Alzheimer’s Disease Research

  • Acetylcholinesterase Inhibitors : Isolation of acetylcholinesterase inhibitors from Aquilaria subintegra suggested potential for Alzheimer's disease treatment (Bahrani et al., 2014).
  • In Silico Study : Computational docking of agarwood compounds from Aquilaria with Alzheimer's disease molecular targets indicated potential therapeutic applications (Alugoju et al., 2023).

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

4-[(2S)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-6-yl]-1,3-diazepan-2-one

InChI

InChI=1S/C20H20N2O5/c23-13-10-16-18(14(24)9-15(27-16)11-5-2-1-3-6-11)19(25)17(13)12-7-4-8-21-20(26)22-12/h1-3,5-6,10,12,15,23,25H,4,7-9H2,(H2,21,22,26)/t12?,15-/m0/s1

InChI Key

NBILMSHCIXKQRW-CVRLYYSRSA-N

Isomeric SMILES

C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)O[C@@H](CC3=O)C4=CC=CC=C4)O

Canonical SMILES

C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)OC(CC3=O)C4=CC=CC=C4)O

synonyms

aquiledine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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